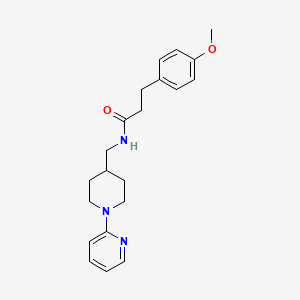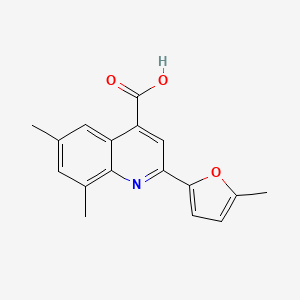
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This core is substituted with methyl groups at the 6 and 8 positions, a carboxylic acid group at the 4 position, and a 5-methyl-2-furyl group at the 2 position .Applications De Recherche Scientifique
Anticorrosive Materials
Quinoline and its derivatives, including 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid, are widely recognized for their anticorrosive properties. These compounds exhibit remarkable effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. Quinoline derivatives containing polar substituents effectively adsorb on metal surfaces, protecting them from corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical (Verma, Quraishi, & Ebenso, 2020).
Neuroprotection and Neurological Disorders
In the realm of neuroscience, certain quinoline derivatives, such as quinolinic acid, play significant roles in the kynurenine pathway of tryptophan metabolism, with implications for neurological disorders. Quinolinic acid, for example, acts as an agonist at the N-methyl-d-aspartate receptor and possesses potent neurotoxic properties. Conversely, its counterpart, kynurenic acid, functions as a neuroprotectant. Balancing these substances through modulation of the kynurenine pathway offers a promising strategy for neuroprotection and the treatment of various neurological diseases (Vámos, Párdutz, Klivényi, Toldi, & Vécsei, 2009).
Biocatalyst Inhibition
Carboxylic acids, including quinoline carboxylic acids, have been explored for their role as biocatalyst inhibitors. These compounds can inhibit microbial growth at concentrations below desired yield and titer in fermentative production, highlighting their microbial inhibitory potency. Understanding the mechanisms of biocatalyst inhibition by these carboxylic acids is crucial for engineering robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Environmental Degradation and Removal
Quinoline and its derivatives, due to their complex structure and persistence, present significant challenges for environmental degradation. These compounds are difficult to decompose naturally because of the steric hindrance of their bicyclic fused structure. Research into the biodegradation of quinolines, including the development of strains and technologies for efficient removal, is crucial for mitigating their adverse effects on human health and the ecological environment. This area of research is focused on improving degradation efficiency and fully utilizing the carbon and nitrogen within quinoline without harming the environment (Luo, Yue, Wei, Zhou, Kong, & Alimzhanova, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-9-6-10(2)16-12(7-9)13(17(19)20)8-14(18-16)15-5-4-11(3)21-15/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYQOWNALMYHCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
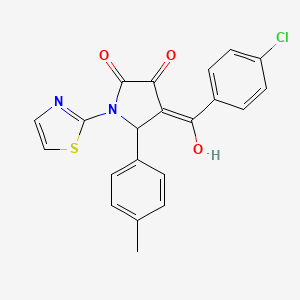
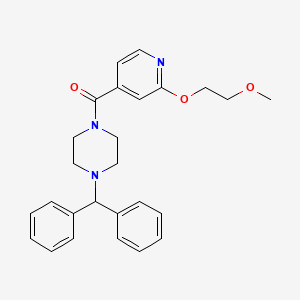
![Tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B2776672.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2776673.png)

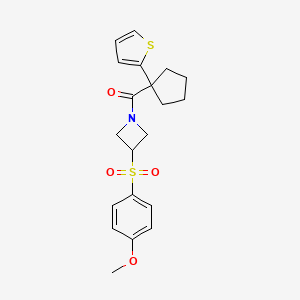
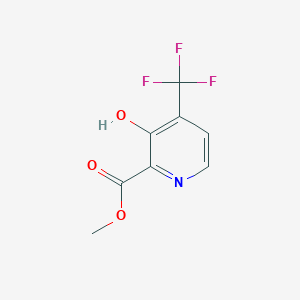

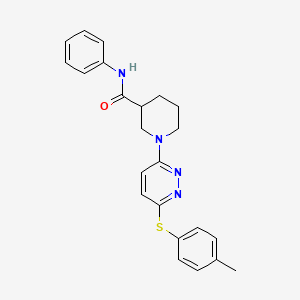
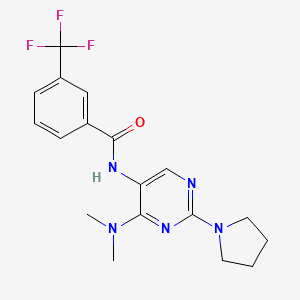
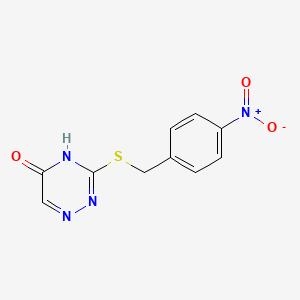
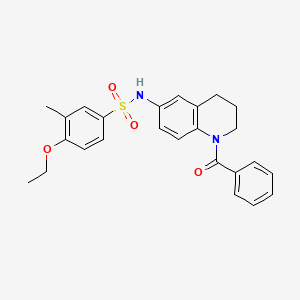
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2776689.png)
